molecular formula C14H14N4O2 B12052016 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide

Cat. No.: B12052016
M. Wt: 270.29 g/mol
InChI Key: ZSJWLFUUKJCJTB-LICLKQGHSA-N
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Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.293 g/mol . This compound is known for its unique structure, which includes a pyrazine ring and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-methoxyacetophenone with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is heated to 70°C for about 2 hours, and then the solution is cooled to 4°C to allow the formation of crystals .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide is unique due to its pyrazine ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-10(11-3-5-12(20-2)6-4-11)17-18-14(19)13-9-15-7-8-16-13/h3-9H,1-2H3,(H,18,19)/b17-10+

InChI Key

ZSJWLFUUKJCJTB-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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